(3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone
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Overview
Description
(3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone is a complex organic compound that features both pyridine and imidazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Azetidine Ring: Starting from a suitable pyridine derivative, the azetidine ring can be formed through cyclization reactions. For instance, a 3-pyridylamine can undergo cyclization with a suitable electrophile to form the azetidine ring.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction involving a suitable aldehyde or ketone with an amine or nitrile derivative.
Coupling of the Two Moieties: The final step involves coupling the azetidine and imidazole moieties through a carbonylation reaction, often using reagents like phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyridine and imidazole rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings. Halogenation followed by nucleophilic substitution is a common pathway.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by substitution with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be investigated for its potential as a pharmacophore. The presence of both pyridine and imidazole rings suggests that it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is of interest for its potential therapeutic properties. It could be explored as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, high-performance materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine and imidazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone: can be compared with other azetidine and imidazole derivatives.
Pyridine derivatives: Compounds like 3-pyridylmethanol or 3-pyridylamine.
Imidazole derivatives: Compounds like 4-methylimidazole or 2-methylimidazole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow for a wide range of chemical reactivity and potential biological activity. The presence of both azetidine and imidazole rings in a single molecule is relatively rare, providing unique opportunities for research and development.
This compound’s versatility makes it a valuable subject for further study in various scientific fields.
Properties
IUPAC Name |
(3,3-dimethyl-2-pyridin-3-ylazetidin-1-yl)-(3-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2)9-19(13(15)11-5-4-6-16-7-11)14(20)12-8-17-10-18(12)3/h4-8,10,13H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARYKYUOZUUFIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C2=CN=CC=C2)C(=O)C3=CN=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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